Oltipraz - 64224-21-1

Oltipraz

Catalog Number: EVT-277366
CAS Number: 64224-21-1
Molecular Formula: C8H6N2S3
Molecular Weight: 226.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione) is a synthetic compound classified as a 1,2-dithiole-3-thione. [, , , , , , , , , , , , , , , , , , , , , , , , ] It has been studied extensively for its chemopreventive properties against various chemical carcinogens in numerous animal models. [, , , , , , , , , , , , , , , , , , , , , , , , ] Oltipraz was initially developed and used as an antischistosomal agent in humans. [, , , ] Its potential as a chemopreventive agent stems from its ability to induce phase II detoxification enzymes, particularly glutathione S-transferases (GSTs), which play a crucial role in detoxifying carcinogens. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Oltipraz possesses a five-membered cyclic sulfur-containing structure, specifically a 1,2-dithiole-3-thione ring. [] This structure is key to its biological activity, influencing its interactions with enzymes and signaling pathways. [] Minor modifications to this structure, as seen with its derivatives, can significantly alter its effects on enzyme induction and other biological processes. []

Chemical Reactions Analysis

The provided papers highlight the interaction of Oltipraz with cysteine, leading to a significant increase in its bioavailability in green monkeys. [] This interaction underscores the importance of understanding Oltipraz's chemical reactivity in biological systems. Further research is needed to fully elucidate the specific chemical reactions involved in this interaction and their implications for its pharmacological activity.

Mechanism of Action

Oltipraz exerts its chemopreventive effects primarily through the induction of phase II detoxification enzymes, mainly GSTs. [, , , , , , , , , , , , , , , , , , , , , , , , ] This induction is mediated by the activation of transcription factors, such as Nrf2 and C/EBPβ, which bind to specific DNA sequences (ARE and C/EBP binding sites) in the promoter regions of these genes, ultimately leading to increased enzyme production. [, , , , , , , ] Oltipraz can also inhibit certain cytochrome P450 enzymes involved in the bioactivation of carcinogens, further contributing to its chemopreventive effects. []

Chemoprevention:

  • Hepatocarcinogenesis: Oltipraz has shown significant protection against liver cancer induced by aflatoxin B1 in rats. [, , , , , ] This protection is attributed to its ability to induce GSTs, reduce aflatoxin-DNA adduct formation, and modulate aflatoxin metabolism. [, , , , , ]
  • Colon Carcinogenesis: Oltipraz has demonstrated inhibitory effects on colon cancer development induced by azoxymethane in rats. [, ] This protection is linked to the induction of detoxifying enzymes in the colon and potential modulation of carcinogen metabolism. [, ]
  • Bladder Carcinogenesis: Oltipraz, alone and in combination with other agents like DFMO and 4-HPR, has shown efficacy in reducing bladder cancer incidence in mice exposed to OH-BBN. []
  • Lung Carcinogenesis: In a mouse lung tumor model, aerosolized oltipraz significantly reduced tumor incidence and multiplicity. [] This suggests its potential as a preventive measure against lung cancer. []

Antiangiogenic Activity:

Oltipraz exhibits potent antiangiogenic activity in vitro, ex vivo, and in vivo, inhibiting the formation of new blood vessels. [] This activity is thought to contribute to its ability to inhibit tumor growth. []

Applications
  • Radioprotection: Oltipraz enhances the expression of hepatic enzymes involved in detoxification, such as mEH and GSTs, potentially contributing to its radioprotective effects against liver injury caused by ionizing radiation. [, ]
  • Metabolic Disorders: Oltipraz has shown potential in preventing insulin resistance and reducing hepatic triglyceride accumulation. [, ]
Future Directions
  • Clinical Development: Further clinical trials are warranted to confirm the efficacy and safety of oltipraz for cancer chemoprevention in humans. [, , ]
  • Mechanism of Action: While the role of phase II enzyme induction is well-established, further research is needed to fully elucidate other mechanisms of action, including the modulation of specific signaling pathways, and the impact of oltipraz metabolites on its overall biological activity. [, , , ]
  • Combination Therapies: Exploring the use of oltipraz in combination with other chemopreventive agents or therapies could potentially enhance its efficacy. []
  • Delivery Systems: Investigating novel delivery systems, such as aerosol delivery for lung cancer prevention, could optimize its targeted delivery and potentially enhance its therapeutic efficacy. []

4-Methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one (M1)

  • Compound Description: This compound is an oxidized metabolite of oltipraz. [] It has been shown to induce glutathione S-transferase (GST) activity, specifically the GSTA2 gene, in H4IIE cells. [] This induction is thought to be mediated through the activation of CCAAT/enhancer binding protein (C/EBP). []
  • Relevance: M1 is a metabolite of oltipraz, sharing a similar structure except for the presence of a ketone group instead of a thione group. [] Unlike oltipraz, M1 does not appear to activate NF-E2-related factor-2 (Nrf2). [] This suggests that the thione group in oltipraz might be important for its interaction with Nrf2. []

7-Methyl-6,8-bis(methylthio)H-pyrrolo[1,2-a]pyrazine (M2)

  • Compound Description: M2 is another oxidized metabolite of oltipraz that has been identified in vivo. [, ] It has demonstrated the ability to induce both GSTA2 gene expression and cell death at higher concentrations. [] M2 activates both C/EBP and Nrf2, suggesting multiple mechanisms of action for this metabolite. []
  • Relevance: This metabolite of oltipraz, like M1, demonstrates a structural difference from the parent compound. [] The dithiolethione ring in oltipraz is replaced by a pyrrolopyrazine ring with methylthio groups in M2. [] This modification seems to maintain the ability to induce GSTA2 but may also contribute to increased cytotoxicity. []

7-Methyl-8-(methylsulfinyl)-6-(methylthio)H-pyrrolo[1,2-a]pyrazine (M3)

  • Compound Description: M3 is an oxidized metabolite of oltipraz with a pyrrolopyrazine core structure. [] Unlike M1 and M2, it does not induce GSTA2 expression in H4IIE cells. [] Additionally, it fails to activate C/EBP or Nrf2. []
  • Relevance: This metabolite, structurally similar to M2, highlights the importance of specific functional groups for the biological activity of oltipraz metabolites. [] The presence of a methylsulfinyl group in M3, as opposed to a methylthio group in M2, might be responsible for its lack of GSTA2 induction and C/EBP or Nrf2 activation. []

7-Methyl-6,8-bis(methylsulfinyl)H-pyrrolo[1,2-a]pyrazine (M4)

  • Compound Description: This compound, like M3, is an oxidized metabolite of oltipraz characterized by a pyrrolopyrazine structure. [] Similar to M3, M4 does not induce GSTA2 expression and fails to activate C/EBP or Nrf2. []
  • Relevance: This metabolite further supports the structure-activity relationship observed with M3, where the presence of methylsulfinyl groups instead of methylthio groups seems to abolish the ability to induce GSTA2 and activate C/EBP or Nrf2. [] This suggests that the sulfur oxidation state in these oltipraz metabolites plays a crucial role in their biological activity. []

Dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylene dioxybiphenyl-2,2′-dicarboxylate (DDB)

  • Compound Description: DDB is a compound that has been studied in combination with oltipraz for its pharmacokinetic interactions. [] Co-administration of DDB with oltipraz in rats led to a significant increase in the area under the curve (AUC) of oltipraz, indicating altered pharmacokinetics. []
  • Relevance: Although not structurally related to oltipraz, DDB showcases the potential for drug-drug interactions with oltipraz. [] The observed increase in oltipraz AUC suggests that DDB might interfere with the metabolism or distribution of oltipraz, leading to higher systemic exposure. []

1,2-Dithiol-3-thione and 1,2-Dithiol-3-one Derivatives

  • Compound Description: These are a series of compounds structurally related to oltipraz, containing either a 1,2-dithiol-3-thione or a 1,2-dithiol-3-one nucleus. [] Studies in rats have shown that these derivatives exhibit varying levels of inductive activity for cytochrome P450 monooxygenases and electrophile detoxification enzymes like glutathione S-transferases. [] Notably, the unsubstituted 1,2-dithiol-3-thione nucleus showed a strong induction of electrophile detoxification enzymes but not monooxygenases and effectively inhibited the binding of aflatoxin B1 to hepatic DNA in vivo. []
  • Relevance: These derivatives provide insights into the structure-activity relationships of oltipraz and its analogs. [] The separation of inductive activities for different enzyme families through minor structural modifications highlights the potential for developing more selective chemopreventive agents based on the 1,2-dithiol-3-thione scaffold. []

7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine ("Metabolite III")

  • Compound Description: This is a major in vivo metabolite of oltipraz formed through the opening of the dithiolethione ring, reduction, recyclization, and methylation. [] Metabolite III exhibits inhibitory activity against HIV-1 replication in vitro, although with lower potency compared to oltipraz. [] It seems to act at a later stage in the viral life cycle compared to oltipraz, affecting replication after viral integration. [] Unlike oltipraz, metabolite III does not inhibit reverse transcriptase. []
  • Relevance: This major metabolite demonstrates that the metabolism of oltipraz can lead to compounds with distinct biological activities. [] While retaining some antiviral activity, metabolite III's different mechanism and potentially synergistic effect with oltipraz make it an interesting candidate for further investigation. []
  • Compound Description: These prodrugs are designed to rapidly generate the unmethylated pyrrolopyrazine metabolite (compound 4) in the presence of glutathione (GSH) at physiological pH. [] Both prodrugs effectively induce NQO1 activity in murine Hepa 1c1c7 cells with similar potencies to oltipraz. [] They also activate the antioxidant response element (ARE) and promote nuclear translocation of the transcription factor Nrf2. []
  • Relevance: These prodrugs demonstrate the importance of the unmethylated pyrrolopyrazine metabolite (compound 4) as a likely active metabolite of oltipraz. [] Their ability to induce phase 2 enzymes and activate the ARE pathway, similar to oltipraz, suggests that they could potentially serve as effective chemopreventive agents. []

Properties

CAS Number

64224-21-1

Product Name

Oltipraz

IUPAC Name

4-methyl-5-pyrazin-2-yldithiole-3-thione

Molecular Formula

C8H6N2S3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3

InChI Key

CKNAQFVBEHDJQV-UHFFFAOYSA-N

SMILES

CC1=C(SSC1=S)C2=NC=CN=C2

Solubility

Soluble in DMSO, not in water

Synonyms

35 972 R.P.
4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione
4-methyl-PDT
5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione
oltipraz
RP 35972

Canonical SMILES

CC1=C(SSC1=S)C2=NC=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.